molecular formula C7H13N3 B2587460 3,4-Diethyl-1H-pyrazol-5-amine CAS No. 151521-81-2

3,4-Diethyl-1H-pyrazol-5-amine

Cat. No.: B2587460
CAS No.: 151521-81-2
M. Wt: 139.202
InChI Key: VQRRWJGAKXHHEI-UHFFFAOYSA-N
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Description

3,4-Diethyl-1H-pyrazol-5-amine is a heterocyclic organic compound with the molecular formula C7H13N3. It belongs to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2.

Biochemical Analysis

Cellular Effects

Pyrazole derivatives have been reported to exhibit various biological activities, including antileishmanial and antimalarial activities . The specific effects of 3,4-Diethyl-1H-pyrazol-5-amine on cell function, signaling pathways, gene expression, and cellular metabolism are not documented.

Molecular Mechanism

Pyrazoles are known to exhibit tautomerism, which may influence their reactivity and interactions at the molecular level

Temporal Effects in Laboratory Settings

Some pyrazole derivatives exhibit thermal stabilities with decomposition temperatures ranging from 171 to 270 °C .

Dosage Effects in Animal Models

Some pyrazole derivatives were found to be safe and well-tolerated by mice when treated with certain dosages

Metabolic Pathways

Pyrazoles are known to be versatile scaffolds in organic synthesis and medicinal chemistry . The specific enzymes or cofactors that this compound interacts with, and its effects on metabolic flux or metabolite levels, are not documented.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diethyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-diethyl-1H-pyrazole with hydrazine hydrate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that facilitate the cyclization process can improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3,4-Diethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyrazole oxides, hydrazine derivatives, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,4-Diethyl-1H-pyrazol-5-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Diethyl-1H-pyrazol-4-amine
  • 3,4-Dimethyl-1H-pyrazol-5-amine
  • 3,4-Diethyl-1H-pyrazol-4-amine

Uniqueness

3,4-Diethyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of ethyl groups at positions 3 and 4 enhances its lipophilicity and may affect its interaction with biological targets compared to other pyrazole derivatives .

Properties

IUPAC Name

4,5-diethyl-1H-pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-3-5-6(4-2)9-10-7(5)8/h3-4H2,1-2H3,(H3,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRRWJGAKXHHEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NN=C1N)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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